molecular formula C9H15N5O4 B11080349 I+/--Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid CAS No. 1219357-80-8

I+/--Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid

Cat. No.: B11080349
CAS No.: 1219357-80-8
M. Wt: 257.25 g/mol
InChI Key: FIAQGLNLSGZFKN-UHFFFAOYSA-N
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Description

I+/–Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid is a complex heterocyclic compound featuring an imidazole ring. Imidazoles are known for their versatility and utility in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I+/–Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid typically involves the cyclization of amido-nitriles. This reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

I+/–Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur under both nucleophilic and electrophilic conditions, depending on the substituents present on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce reduced imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, I+/–Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse functional materials .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Imidazole-containing compounds are known for their antimicrobial, antifungal, and anticancer properties .

Industry

In industry, this compound is used in the development of advanced materials, including dyes for solar cells and other optical applications .

Mechanism of Action

The mechanism of action of I+/–Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid involves its interaction with molecular targets through its imidazole ring. This interaction can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties.

    Triazole: Another heterocyclic compound with three nitrogen atoms in the ring.

Uniqueness

I+/–Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid is unique due to its specific substitution pattern and the presence of additional functional groups. This makes it more versatile in various applications compared to simpler imidazole derivatives .

Properties

CAS No.

1219357-80-8

Molecular Formula

C9H15N5O4

Molecular Weight

257.25 g/mol

IUPAC Name

2-amino-5-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)pentanoic acid

InChI

InChI=1S/C9H15N5O4/c10-4(7(15)16)2-1-3-14-6-5(12-9(14)18)11-8(17)13-6/h4-6H,1-3,10H2,(H,12,18)(H,15,16)(H2,11,13,17)

InChI Key

FIAQGLNLSGZFKN-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)N)CN1C2C(NC(=O)N2)NC1=O

Origin of Product

United States

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